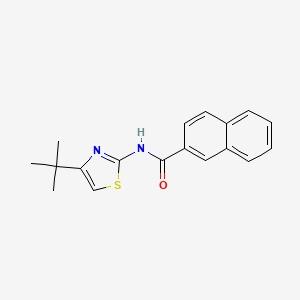

N-benzyl-N'-(4-methylbenzyl)sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

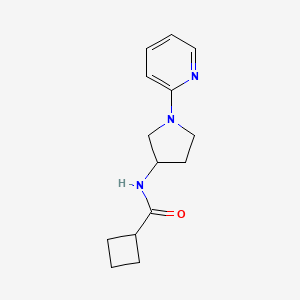

N-benzyl-N'-(4-methylbenzyl)sulfamide, also known as BMS-433796, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which have been used in medicine for their antibacterial, antifungal, and diuretic properties. BMS-433796 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

Aplicaciones Científicas De Investigación

Pharmaceutical Compound Development

Research in the pharmaceutical domain has led to the synthesis and evaluation of aromatic sulfonamides, which include structures analogous to N-benzyl-N'-(4-methylbenzyl)sulfamide, as inhibitors for carbonic anhydrase isoenzymes. Such inhibitors have shown potential in treating conditions like glaucoma, epilepsy, obesity, and cancer due to their ability to modulate enzyme activity essential for physiological processes (Supuran, Maresca, Gregáň, & Remko, 2013). Furthermore, novel benzylsulfamide derivatives have been synthesized and demonstrated to inhibit carbonic anhydrase I and II isoenzymes, showing promise for therapeutic applications (Göksu et al., 2014).

Corrosion Inhibition

In the field of materials science, derivatives of N-benzyl-N'-(4-methylbenzyl)sulfamide, particularly thiourea derivatives, have been explored as corrosion inhibitors for carbon steel in acidic environments. This research addresses the need for more effective corrosion inhibitors in industrial applications, showcasing the potential of these compounds in enhancing the durability and longevity of metal components (Torres et al., 2014).

Organic Synthesis Methodologies

The synthesis and characterization of compounds structurally related to N-benzyl-N'-(4-methylbenzyl)sulfamide have contributed to the advancement of organic chemistry methodologies. Studies have focused on the solid-phase synthesis techniques, offering insights into the mechanistic pathways and optimizing conditions for producing high-yield and high-purity compounds. For instance, the solid-phase synthesis of N-p-Methylbenzyl benzamide highlights the efficiency and adaptability of these methods in synthesizing complex organic molecules (Luo & Huang, 2004). Moreover, the debenzylative cross-coupling reactions involving aryl benzyl sulfides have been explored for the synthesis of diaryl sulfides, demonstrating the versatility of palladium-catalyzed processes in forming C-S bonds, a key step in the synthesis of many pharmaceutical and materials science compounds (Mao, Jia, Frensch, & Walsh, 2014).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methylsulfamoyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-13-7-9-15(10-8-13)12-17-20(18,19)16-11-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJBOJLUIYNAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2925712.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)

![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925721.png)

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)

![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)